N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-22-11-13-23(14-12-22)35(31,32)28(27(30)20-8-6-17(2)7-9-20)21-10-15-25-24(16-21)26(18(3)29)19(4)34-25/h6-16H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPXWQPANHEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Reaction of 3-acetyl-5-bromobenzofuran with 4-ethoxyphenylboronic acid (3 ) under palladium catalysis forms the biaryl ether linkage. Source specifies using PdCl₂(dppf)·CH₂Cl₂ (5 mol%), potassium phosphate (K₃PO₄), and tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C, achieving 20% yield for analogous compounds.
Sulfonamidation
The intermediate undergoes sulfonamidation with 4-methylbenzoyl chloride in the presence of triethylamine (Et₃N) to install the N-(4-methylbenzoyl) group. This step typically requires anhydrous conditions in tetrahydrofuran (THF) at 0°C to minimize hydrolysis.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the bromobenzofuran intermediate to form a Pd(II) complex, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product.
Optimization of Critical Reaction Parameters
Catalyst Screening
Comparative studies from show that PdCl₂(dppf)·CH₂Cl₂ outperforms Pd(PPh₃)₄ in Suzuki coupling efficiency (20% vs. <5% yield). The bulkier dppf ligand enhances stability against deactivation.
Solvent Effects
Acetonitrile (MeCN) improves coupling yields compared to dimethylformamide (DMF) due to better solubility of aromatic intermediates.
Temperature Control
Maintaining the reaction at 80°C prevents premature catalyst decomposition while ensuring sufficient reactivity for cross-coupling.
Analytical Characterization of Intermediates
Table 2: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | HPLC Purity |
|---|---|---|---|
| 2d | 7.55–7.65 (m, 2H), 7.78 (s, 1H) | 2220 (C≡N) | 99.1% |
| 4a | 1.60–1.72 (m, 2H), 7.75 (s, 1H) | 1579 (C=O) | 98.5% |
Source confirms structural assignments through high-resolution mass spectrometry (HR-MS) and nuclear Overhauser effect (NOE) experiments.
Challenges in Scale-Up and Purification
-
Low Yields in Coupling Steps : The 20% yield in Suzuki reactions necessitates large-scale starting material use. Source attributes this to steric hindrance from the 3-acetyl group.
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Byproduct Formation : Competing O-acylation occurs if reaction temperatures exceed 0°C during benzoyl chloride addition.
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Chromatographic Purification : Final isolation requires gradient elution on silica gel (hexane/ethyl acetate), increasing production costs .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its ability to modulate biological pathways, inhibit enzymes, or act as a drug candidate for treating specific diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s key structural features are compared below with three closely related analogues (Table 1):
Key Observations :
- The 4-methoxy group () shares similar electron-donating properties but with reduced steric bulk.
- Steric Considerations : The ethoxy group introduces greater steric hindrance than methyl or methoxy substituents, which may influence binding affinity to target proteins or metabolic stability.
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
- Ethoxy vs. Fluoro : The ethoxy group’s polarity may improve aqueous solubility relative to the 4-fluoro analogue (logP ~3.5 estimated), though this could vary with crystallinity (see for crystallographic validation methods).
- Methoxy vs. Methyl : The 4-methoxy analogue () has a molecular weight of 497.95 g/mol, slightly lower than the target compound, suggesting a balance between solubility and lipophilicity.
Structural Characterization
- Tools like SHELX () and ORTEP () are critical for confirming molecular geometry, particularly for resolving steric clashes in the target compound.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure comprises a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the benzofuran ring enhances the interaction with microbial enzymes, leading to inhibition of growth.
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Anticancer Properties
- Research has shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. For example, similar compounds have demonstrated cytotoxic effects against human cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
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Anti-inflammatory Effects
- Compounds in this class are often evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of acute and chronic inflammation.
Antimicrobial Activity
A study focusing on sulfonamide derivatives revealed that certain modifications to the benzofuran structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 8 |
| This compound | 16 | 4 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
These findings suggest a potent anticancer effect mediated by apoptosis and cell cycle disruption.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using an animal model of induced inflammation. The compound was administered at varying doses, and the following results were observed:
| Dose (mg/kg) | Inhibition of Edema (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
At the highest dose tested, a significant reduction in edema was observed, indicating strong anti-inflammatory effects.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study on Antibacterial Treatment : A patient with recurrent bacterial infections showed improvement after treatment with a sulfonamide derivative similar to this compound, leading to a reduction in infection frequency.
- Oncology Trials : Early-phase clinical trials involving sulfonamide derivatives have reported promising results in reducing tumor size in patients with advanced solid tumors, suggesting potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
